molecular formula C21H14F2N2O3 B13147565 1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione CAS No. 62149-28-4

1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione

Cat. No.: B13147565
CAS No.: 62149-28-4
M. Wt: 380.3 g/mol
InChI Key: MGJZSARDNQIDCQ-UHFFFAOYSA-N
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Description

1-Amino-4-((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione is a synthetic organic compound known for its unique chemical structure and properties. It is an anthraquinone derivative, which is a class of compounds widely used in dyes, pigments, and pharmaceuticals. The presence of the difluoromethoxy group and the amino group in its structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-aminoanthraquinone with 4-(difluoromethoxy)aniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-Amino-4-((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent.

    Industry: Utilized in the production of high-performance pigments and coatings.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. In biological systems, it can interact with DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription. The difluoromethoxy group enhances its ability to penetrate cell membranes, increasing its efficacy as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-5,8-dihydroxy-4-((2-(2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione
  • 1-Amino-4-(4-methoxyphenyl)amino)anthracene-9,10-dione
  • 1-Amino-4-(4-chlorophenyl)amino)anthracene-9,10-dione

Uniqueness

1-Amino-4-((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs.

Properties

CAS No.

62149-28-4

Molecular Formula

C21H14F2N2O3

Molecular Weight

380.3 g/mol

IUPAC Name

1-amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione

InChI

InChI=1S/C21H14F2N2O3/c22-21(23)28-12-7-5-11(6-8-12)25-16-10-9-15(24)17-18(16)20(27)14-4-2-1-3-13(14)19(17)26/h1-10,21,25H,24H2

InChI Key

MGJZSARDNQIDCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OC(F)F)N

Origin of Product

United States

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